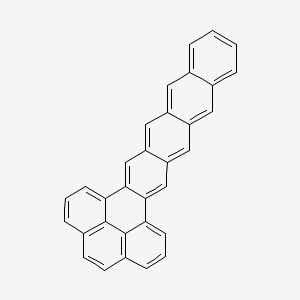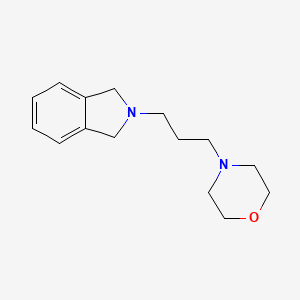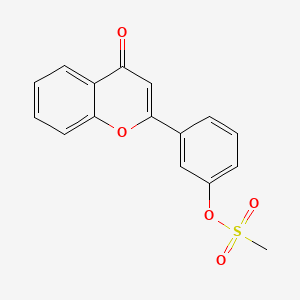![molecular formula C2Cl2F4N2 B14745896 Bis[chloro(difluoro)methyl]diazene CAS No. 660-79-7](/img/structure/B14745896.png)
Bis[chloro(difluoro)methyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[chloro(difluoro)methyl]diazene is a chemical compound with the molecular formula C2Cl2F4N2 It is characterized by the presence of two chloro(difluoro)methyl groups attached to a diazene (N=N) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[chloro(difluoro)methyl]diazene typically involves the reaction of chlorodifluoromethane with a suitable diazene precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the compound.
化学反応の分析
Types of Reactions
Bis[chloro(difluoro)methyl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction can produce simpler hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the halogen atoms.
科学的研究の応用
Bis[chloro(difluoro)methyl]diazene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which bis[chloro(difluoro)methyl]diazene exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of halogen atoms and the diazene moiety, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, affecting biological and chemical processes.
類似化合物との比較
Similar Compounds
Bis(trifluoromethyl)diazene: Similar in structure but with trifluoromethyl groups instead of chloro(difluoro)methyl groups.
Bis(difluoromethyl)diazene: Contains difluoromethyl groups without the chlorine atoms.
Chloro(difluoro)methylamine: A related compound with an amine group instead of the diazene moiety.
Uniqueness
Bis[chloro(difluoro)methyl]diazene is unique due to the combination of chloro(difluoro)methyl groups and the diazene moiety. This combination imparts specific chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. These properties make it valuable for various applications in research and industry.
特性
CAS番号 |
660-79-7 |
|---|---|
分子式 |
C2Cl2F4N2 |
分子量 |
198.93 g/mol |
IUPAC名 |
bis[chloro(difluoro)methyl]diazene |
InChI |
InChI=1S/C2Cl2F4N2/c3-1(5,6)9-10-2(4,7)8 |
InChIキー |
KEMZDLQYEAJABA-UHFFFAOYSA-N |
正規SMILES |
C(N=NC(F)(F)Cl)(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


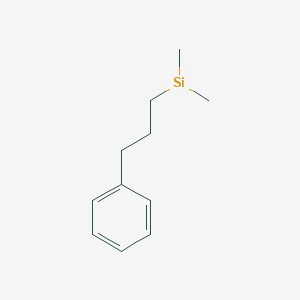
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
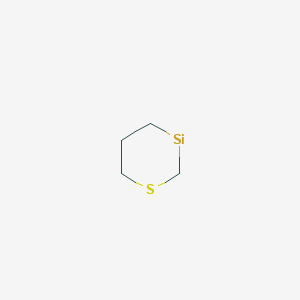
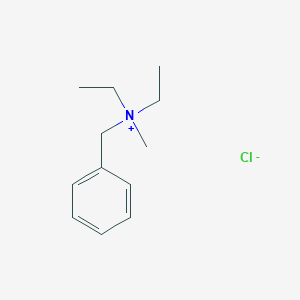

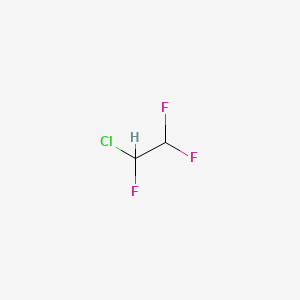
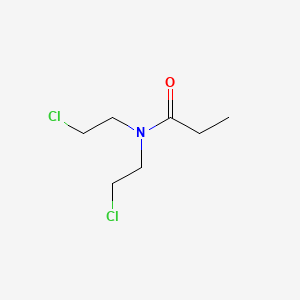
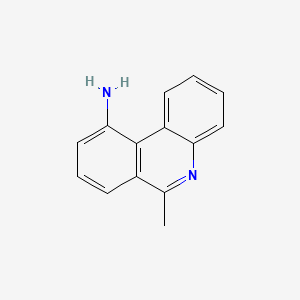
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
